molecular formula C8H15NO3 B13232176 4-(Methoxymethyl)piperidine-4-carboxylic acid

4-(Methoxymethyl)piperidine-4-carboxylic acid

Cat. No.: B13232176
M. Wt: 173.21 g/mol
InChI Key: WAUZGQVUPPBDED-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)piperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine carboxylic acids. This compound is characterized by a piperidine ring substituted with a methoxymethyl group and a carboxylic acid group. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)piperidine-4-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via nucleophilic substitution reactions using methoxymethyl chloride or similar reagents.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the piperidine derivative with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.

    Biology: May serve as a building block for biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)piperidine-4-carboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl and carboxylic acid groups may play roles in binding to these targets and influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-4-carboxylic acid: Lacks the methoxymethyl group, which may affect its reactivity and biological activity.

    4-(Hydroxymethyl)piperidine-4-carboxylic acid: Contains a hydroxymethyl group instead of a methoxymethyl group, which may influence its solubility and reactivity.

Uniqueness

4-(Methoxymethyl)piperidine-4-carboxylic acid is unique due to the presence of both the methoxymethyl and carboxylic acid groups, which can impart distinct chemical and biological properties. These functional groups may enhance its utility in various applications compared to similar compounds.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

4-(methoxymethyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C8H15NO3/c1-12-6-8(7(10)11)2-4-9-5-3-8/h9H,2-6H2,1H3,(H,10,11)

InChI Key

WAUZGQVUPPBDED-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCNCC1)C(=O)O

Origin of Product

United States

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